molecular formula C26H26N2S B2529894 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole CAS No. 339277-12-2

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole

Cat. No.: B2529894
CAS No.: 339277-12-2
M. Wt: 398.57
InChI Key: CDLNKOZZBYRHOC-UHFFFAOYSA-N
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Description

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a tert-butylbenzyl group and a diphenyl group attached to the imidazole ring, making it a highly substituted and potentially versatile molecule.

Scientific Research Applications

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-1H-imidazole: Lacks the tert-butylbenzyl group, making it less sterically hindered.

    2-phenyl-4,5-diphenyl-1H-imidazole: Similar structure but without the sulfur-containing group.

    2-{[4-(methyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.

Uniqueness

2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole is unique due to its combination of a tert-butylbenzyl group and a sulfur-containing group attached to the imidazole ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2S/c1-26(2,3)22-16-14-19(15-17-22)18-29-25-27-23(20-10-6-4-7-11-20)24(28-25)21-12-8-5-9-13-21/h4-17H,18H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLNKOZZBYRHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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